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Compound of Interest

Compound Name:

2-Chloro-5-

(methoxycarbonyl)phenylboronic

acid

Cat. No.: B1486596 Get Quote

An In-depth Technical Guide to 2-Chloro-5-(methoxycarbonyl)phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists on the physicochemical properties, characterization, and

application of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. The insights provided

herein are grounded in established chemical principles and field-proven methodologies to

empower its effective utilization in research and development.

Molecular Overview and Strategic Importance
2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS No. 913835-92-4) is a highly

functionalized arylboronic acid that has emerged as a valuable building block in modern

organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its constituent

functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling

reactions; the electron-withdrawing chloro group; and the methoxycarbonyl (ester) group, which

can serve as a synthetic handle for further derivatization.[1] This trifecta of functionality makes

it a versatile reagent for constructing complex molecular architectures, particularly in the fields

of pharmaceutical and agrochemical discovery.[2][3]
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Property Value Reference

CAS Number 913835-92-4 [1][4][5]

Molecular Formula C₈H₈BClO₄ [1][4][5]

Molecular Weight 214.41 g/mol [1][4][5]

Purity Typically ≥96-98% [1][4]

Chemical Structure
Caption: Chemical structure of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid.

Core Physicochemical Properties
The physical and chemical properties of a reagent are critical determinants of its handling,

reactivity, and application scope. While exhaustive experimental data for this specific molecule

is not compiled in a single public source, we can infer its properties based on its structural

analogues and the fundamental principles of physical organic chemistry.
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Property
Expected Value /
Observation

Rationale & Comparative
Insights

Appearance White to off-white solid

Phenylboronic acids are

typically crystalline solids at

room temperature.[6]

Melting Point 140-160 °C (Predicted)

The melting point is influenced

by crystal packing, hydrogen

bonding between boronic acid

groups, and substituent

effects. The related 2-

Methoxycarbonylphenylboronic

acid melts at 102-107 °C.[7]

The additional chloro-

substituent likely increases the

melting point due to increased

molecular weight and

potentially altered crystal

packing.

Solubility

Soluble in polar organic

solvents (e.g., THF, Dioxane,

DMF, Methanol). Poorly

soluble in non-polar solvents

(e.g., Hexanes) and water.[6]

The boronic acid group can

engage in hydrogen bonding,

favoring solubility in polar

protic and aprotic solvents.

The overall aromatic character

limits solubility in highly polar

solvents like water.

pKa ~7.5 - 8.5 (Predicted) The boronic acid is a mild

Lewis acid.[6] Its acidity (pKa ≈

8.8 for the parent

phenylboronic acid) is

modulated by the electronic

effects of the ring substituents.

[6] The electron-withdrawing

nature of both the chloro and

methoxycarbonyl groups is

expected to increase the
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acidity of the boronic acid,

thereby lowering its pKa

relative to the unsubstituted

parent. A predicted pKa for the

structurally similar 2-chloro-4-

fluoro-5-

(methoxycarbonyl)phenylboron

ic acid is 7.53.[8]

Spectroscopic Characterization: A Practical
Workflow
Accurate structural confirmation is paramount. The following section details the standard

operating procedures for the spectroscopic analysis of 2-Chloro-5-
(methoxycarbonyl)phenylboronic acid, including expected spectral features.
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Sample Preparation

Data Acquisition

Data Analysis & Verification

Weigh 5-10 mg of
2-Chloro-5-(methoxycarbonyl)phenylboronic acid

Dissolve in ~0.7 mL
CDCl₃ or DMSO-d₆

Place solid directly
on ATR crystal

Dissolve in ACN:H₂O
for LC-MS infusion

¹H, ¹³C NMR
(400-500 MHz)

FT-IR Spectroscopy
(4000-400 cm⁻¹)

High-Resolution MS
(ESI-TOF)

Correlate spectral data:
- Chemical Shifts (ppm)

- Coupling Constants (Hz)
- IR Absorptions (cm⁻¹)

- Exact Mass (m/z)

Confirm Structure and Purity

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of a solid organic compound.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H NMR provides definitive information on the number and connectivity of protons

in the molecule, confirming the substitution pattern of the aromatic ring and the presence of

the methyl ester.
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Experimental Protocol:

Weigh 5-10 mg of the compound.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean NMR tube.[9]

Acquire the spectrum on a 400 MHz or higher field spectrometer.[10] Reference the

spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]

Expected Spectral Data:

~8.0-8.2 ppm (br s, 2H): Boronic acid protons (-B(OH)₂). These protons are often broad

and may exchange with trace water in the solvent.

~7.8-8.1 ppm (m, 3H): Aromatic protons. The specific splitting pattern will be complex

(likely a combination of doublets and doublet of doublets) due to the substitution. The

protons ortho and para to the electron-withdrawing ester group will be shifted furthest

downfield.

~3.9 ppm (s, 3H): Methoxy protons (-OCH₃) of the ester group. This will appear as a sharp

singlet.

B. Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key

functional groups, such as the O-H of the boronic acid, the C=O of the ester, and the C-Cl

bond.

Experimental Protocol:

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Record a background spectrum.[9]

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure

to ensure good contact.[9]
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Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Expected Absorption Bands:

3500-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group, often showing

hydrogen bonding.[11]

~3000 cm⁻¹: Aromatic C-H stretching.[11]

~1720 cm⁻¹ (strong): C=O stretching of the ester functional group.[11]

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.[11]

~1350 cm⁻¹: B-O stretching.

~1250 cm⁻¹: C-O stretching of the ester.

~800-700 cm⁻¹: C-Cl stretching.

C. Mass Spectrometry (MS)
Causality: High-resolution mass spectrometry (HRMS) provides the most accurate

confirmation of the molecular formula by determining the compound's exact mass.

Experimental Protocol:

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like

acetonitrile/water.[12]

Introduce the sample into the mass spectrometer via direct infusion or LC-MS.[13]

Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize

fragmentation and observe the molecular ion.[14]

Acquire the spectrum in both positive and negative ion modes.

Expected Results:
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Negative Ion Mode [M-H]⁻: The deprotonated molecule would be the primary ion

observed, with an expected m/z of 213.00. The isotopic pattern will be characteristic of a

molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity

of the M peak).

Positive Ion Mode [M+H]⁺ or [M+Na]⁺: Adducts with protons or sodium ions may be

observed.

Boroxine Formation: Boronic acids have a tendency to dehydrate to form cyclic trimeric

anhydrides called boroxines, especially in the gas phase or upon heating.[14] This may be

observed as a higher mass ion in the mass spectrum.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is its role

as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning, palladium-

catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon

bonds, specifically for creating biaryl or aryl-alkenyl structures.[15]

Mechanism and Rationale: In the catalytic cycle, this boronic acid serves as the source of

the 2-Chloro-5-(methoxycarbonyl)phenyl nucleophile. The reaction typically involves a Pd(0)

catalyst, a base, and an organic halide or triflate. The base activates the boronic acid to form

a more nucleophilic boronate species, which then participates in the transmetalation step

with the palladium center.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of

the reagent.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area

or a chemical fume hood.[16][17] Wear appropriate PPE, including chemical-resistant gloves,

safety glasses or goggles, and a lab coat.[17]
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Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17]

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage

temperature is between 2-8°C.[5] Protect from moisture, as boronic acids can dehydrate.

In case of Exposure:

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical

attention.[17]

Skin: Wash off with soap and plenty of water.[17]

Ingestion: If swallowed, rinse mouth with water and consult a physician.[17]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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